{1-[2-Amino-1-(3-methylphenyl)ethyl]cyclopentyl}methanol
Description
Properties
Molecular Formula |
C15H23NO |
|---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
[1-[2-amino-1-(3-methylphenyl)ethyl]cyclopentyl]methanol |
InChI |
InChI=1S/C15H23NO/c1-12-5-4-6-13(9-12)14(10-16)15(11-17)7-2-3-8-15/h4-6,9,14,17H,2-3,7-8,10-11,16H2,1H3 |
InChI Key |
MOOZTZQCTSCFFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(CN)C2(CCCC2)CO |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Starting Materials
Common starting materials include:
| Compound Name | Role in Synthesis | Notes |
|---|---|---|
| 3-Methylphenylacetonitrile | Aromatic precursor providing the methylphenyl group | Nitrile group serves as a precursor to amino group via reduction |
| Cyclopentylmethanol | Provides the cyclopentylmethanol moiety | Alcohol functional group source |
| Reducing agents (e.g., LiAlH4) | Reduction of nitrile to amine and ketones to alcohols | Requires anhydrous conditions |
| Catalysts (e.g., Pd/C) | Catalytic hydrogenation | Used for selective reductions |
Synthetic Route
Step 1: Formation of Aminoethyl Intermediate
- The initial step involves the nucleophilic addition of 3-methylphenylacetonitrile to a cyclopentyl-derived electrophile or direct reduction of the nitrile to the corresponding amine.
- Reduction of the nitrile group to the primary amine is typically performed using lithium aluminum hydride (LiAlH4) under anhydrous conditions, yielding the aminoethyl intermediate.
Step 2: Introduction of the Methanol Group
- The cyclopentylmethanol moiety is introduced either by direct reaction with the aminoethyl intermediate or via a substitution reaction involving a suitable leaving group on the cyclopentyl ring.
- Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere may be employed to reduce intermediates and stabilize the product.
Step 3: Purification
- The crude product is purified by column chromatography using silica gel with solvent systems such as chloroform/methanol mixtures.
- Crystallization from appropriate solvents (e.g., methanol, ethanol) is used to obtain the compound in solid form with high purity.
Reaction Conditions and Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvents | Tetrahydrofuran, methanol, acetonitrile | Selected for solubility and reaction compatibility |
| Temperature | 0 °C to room temperature (273 K to 298 K) | Low temperatures used during sensitive reductions |
| Reaction Time | Several hours to overnight | Dependent on reagent and scale |
| Atmosphere | Nitrogen or inert gas | To prevent oxidation and moisture interference |
| Catalysts | Pd/C for hydrogenation | Used under hydrogen pressure (~30 bar) |
| Reducing Agents | Lithium aluminum hydride, sodium borohydride | For nitrile and ketone reductions |
Industrial Scale Considerations
- Large-scale synthesis often employs continuous flow reactors or batch processes with precise control of temperature, pressure, and reagent addition rates.
- Optimization focuses on maximizing yield and purity while minimizing side reactions.
- Safety protocols are critical due to the use of reactive reducing agents and flammable solvents.
Comparative Data Table: Preparation of 3-Methyl vs. 4-Methyl Analogues
| Aspect | 3-Methylphenyl Derivative | 4-Methylphenyl Derivative |
|---|---|---|
| Starting Material | 3-Methylphenylacetonitrile | 4-Methylphenylacetonitrile |
| Key Reaction | Nucleophilic addition and reduction | Similar nucleophilic addition and reduction |
| Reduction Agent | Lithium aluminum hydride (LiAlH4) | Lithium aluminum hydride (LiAlH4) |
| Catalytic Hydrogenation | Palladium on carbon (Pd/C), H2 atmosphere | Palladium on carbon (Pd/C), H2 atmosphere |
| Purification | Silica gel chromatography, crystallization | Silica gel chromatography, crystallization |
| Yield Range | 30-50% (depending on conditions) | 33-48% reported |
| Reaction Time | 12-24 hours | 12-24 hours |
Research Findings and Structural Characterization
Crystallographic Analysis
- X-ray crystallography studies on related compounds reveal that the molecule adopts conformations stabilized by intramolecular hydrogen bonding between amino and hydroxyl groups.
- The cyclopentyl ring adopts a puckered conformation, and the aminoethyl side chain orientation is influenced by steric interactions from the methylphenyl substituent.
- These structural insights are essential for understanding reactivity and potential biological activity.
Chemical Reactivity
- The amino and hydroxyl groups allow for further functionalization via substitution, oxidation, or reduction reactions.
- Oxidation of the alcohol group can yield ketones or carboxylic acids.
- The amino group can be derivatized by reaction with electrophiles to form substituted amines.
Summary Table: Key Reagents and Their Roles
| Reagent | Role in Synthesis | Typical Conditions |
|---|---|---|
| 3-Methylphenylacetonitrile | Aromatic nitrile precursor | Starting material |
| Cyclopentylmethanol | Provides cyclopentylmethanol moiety | Starting material |
| Lithium aluminum hydride | Reduction of nitrile to amine | Anhydrous, 0 °C to room temp |
| Palladium on carbon (Pd/C) | Catalytic hydrogenation | Hydrogen atmosphere, ~30 bar, room temp |
| Silica gel | Purification via chromatography | Chloroform/methanol solvent system |
| Methanol, ethanol | Crystallization solvents | Room temperature |
Chemical Reactions Analysis
{1-[2-Amino-1-(3-methylphenyl)ethyl]cyclopentyl}methanol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents to introduce different functional groups.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmosphere, and specific catalysts to facilitate the desired transformations . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
{1-[2-Amino-1-(3-methylphenyl)ethyl]cyclopentyl}methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of {1-[2-Amino-1-(3-methylphenyl)ethyl]cyclopentyl}methanol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with cyclohexanol derivatives, aminocyclopentanes, and substituted phenylalkyl alcohols. Key analogs include:
{1-[(Methylamino)methyl]cyclopentyl}methanol (CAS 959238-70-1)
- Structure: Cyclopentane ring with hydroxymethyl and methylaminomethyl groups.
- Molecular Formula: C₈H₁₇NO (MW: 143.23 g/mol).
- Key Properties :
- Boiling point: 229.98–233.07°C.
- Water solubility: 25,094.2–701,770 mg/L (variable sources).
- LogP: ~0.95 (indicative of moderate hydrophobicity).
- Higher water solubility due to smaller substituents (methylamino vs. phenylalkyl) .
1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol
- Structure: Cyclohexanol core with a 4-methoxyphenyl-substituted aminoethyl chain.
- Key Properties :
- 4-Methoxy group enhances electron-donating effects, improving stability under acidic conditions compared to the 3-methylphenyl group in the target compound .
1-Methylcyclopentanol (CAS 1462-03-9)
- Structure: Simple cyclopentanol derivative with a methyl group.
- Molecular Formula : C₆H₁₂O (MW: 100.16 g/mol).
- Key Properties: Used as a solvent or intermediate in organic synthesis. Lower boiling point and higher volatility than amino-substituted analogs.
Comparative Data Table
Biological Activity
{1-[2-Amino-1-(3-methylphenyl)ethyl]cyclopentyl}methanol is a chemical compound that has garnered attention due to its unique structural features and potential biological activities. Its molecular formula is with a molecular weight of approximately 233.35 g/mol. The compound consists of a cyclopentyl group attached to an amino-alkyl chain with a methyl-substituted phenyl ring, categorizing it under amines and alcohols. This structural configuration suggests possible interactions with various biological pathways, making it a subject of pharmacological interest.
Chemical Structure
The compound's structure can be represented as follows:
Biological Activity
Research indicates that this compound may interact with neurotransmitter systems and other cellular signaling pathways. Preliminary studies suggest its potential implications in therapeutic applications, particularly in the modulation of receptor activities.
Potential Biological Activities:
- Neurotransmitter Modulation: The compound may influence neurotransmitter release or receptor activity, which is crucial for neurological functions.
- Cell Signaling Pathways: It could affect various cellular signaling pathways, possibly leading to changes in cell behavior and function.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it likely involves:
- Binding to Receptors: The amino group and cyclopentyl ring are believed to play crucial roles in binding to specific receptors or enzymes, modulating their activity.
- Influence on Enzymatic Activity: Interaction with enzymes may alter metabolic pathways, leading to various physiological effects.
Comparative Analysis
The biological activity of this compound can be compared with structurally similar compounds. This comparison helps elucidate its unique properties and potential therapeutic applications.
| Compound Name | Structural Differences | Unique Features |
|---|---|---|
| {1-[2-Amino-1-(4-methylphenyl)ethyl]cyclopentyl}methanol | Methyl group at para position | Different receptor binding profiles |
| {1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclopentyl}methanol | Chlorine atom instead of methyl group | Alters biological activity due to electronegativity |
| {1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclopentyl}methanol | Nitro group substitution | Enhances reactivity and interaction with biological targets |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
